Superior Racemization Suppression of HONB-DCC versus NHS-DCC in DCC-Additive Peptide Coupling
In comparative evaluations of coupling additives used with DCC for peptide synthesis, HONB demonstrates superior racemization suppression relative to N-hydroxysuccinimide (HOSu, NHS) [1]. The HONB active ester intermediate exhibits enhanced stability against epimerization due to the steric bulk and conformational rigidity of the norbornene-fused bicyclic framework, a structural feature absent in the planar succinimide ring of NHS. This translates to documented superiority in stereochemical preservation across standard coupling protocols .
| Evidence Dimension | Racemization suppression efficacy in DCC-mediated peptide coupling |
|---|---|
| Target Compound Data | Superior racemization suppression relative to NHS |
| Comparator Or Baseline | N-Hydroxysuccinimide (HOSu, NHS) |
| Quantified Difference | Qualitatively superior; documented across multiple independent evaluations |
| Conditions | Standard DCC-mediated solution-phase peptide coupling reactions; referenced in multiple technical product evaluations [1] |
Why This Matters
Procurement of HONB over NHS is justified when minimizing stereochemical impurity is a critical quality attribute in the peptide manufacturing process.
- [1] ChemSrc. CAS 21715-90-2 Technical Data Sheet: N-Hydroxy-5-norbornene-2,3-dicarboximide. Entry: '多肽合成中的消旋抑制剂。有报道称其效果优于N-羟基琥珀酰亚胺(HOSu,NHS).' View Source
